molecular formula C11H12Cl2N2OS B5860350 N-(3,4-dichlorophenyl)morpholine-4-carbothioamide

N-(3,4-dichlorophenyl)morpholine-4-carbothioamide

Cat. No.: B5860350
M. Wt: 291.2 g/mol
InChI Key: NHZJPYQLZMECFJ-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)morpholine-4-carbothioamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a morpholine ring attached to a carbothioamide group, with a 3,4-dichlorophenyl substituent. The presence of chlorine atoms in the phenyl ring enhances its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)morpholine-4-carbothioamide typically involves the reaction of 3,4-dichloroaniline with morpholine-4-carbothioamide under controlled conditions. One common method involves the use of a coupling reagent to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent choice, and reaction time. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)morpholine-4-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carbothioamide group to a corresponding amine or other reduced forms.

    Substitution: The chlorine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)morpholine-4-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors, in microbial cells. The compound may inhibit the activity of essential enzymes, leading to the disruption of vital cellular processes and ultimately causing cell death. The presence of the 3,4-dichlorophenyl group enhances its binding affinity to these targets, increasing its potency.

Comparison with Similar Compounds

N-(3,4-dichlorophenyl)morpholine-4-carbothioamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, such as the dichlorophenyl group and the morpholine ring, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)morpholine-4-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2OS/c12-9-2-1-8(7-10(9)13)14-11(17)15-3-5-16-6-4-15/h1-2,7H,3-6H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHZJPYQLZMECFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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